Dibutylammonium Acetate

Overview

Description

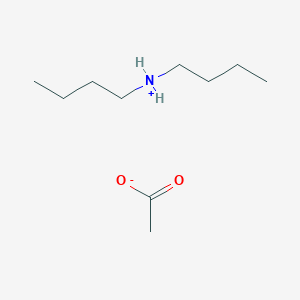

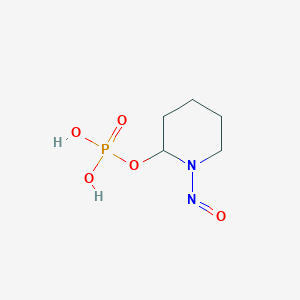

Dibutylammonium Acetate is an ion-pairing agent with quaternary ammonium ions. It generally helps in ionization of carbohydrate fragments providing a volatile solvent for the mass spectrometric technique .

Physical And Chemical Properties Analysis

Dibutylammonium Acetate has been studied in the context of its properties in aqueous binary solutions. The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties . The increase in the alkyl chain leads to a tendency to decrease the values of density, speed of sound, and conductivity of the solutions .Scientific Research Applications

Binary Mixtures

The compound is used in the study of properties of aqueous binary solutions . The objective of one such study was to evaluate the properties of aqueous binary solutions for three different ionic liquids (ILs): dibutylammonium acetate, dibutylammonium propanoate, and dibutylammonium butanoate .

Ion Pair Chromatography

Dibutylammonium Acetate is suitable for ion pair chromatography . It is used as a buffer in the mobile phase for separation and quantifying intracellular nucleotides from different microorganisms .

Mass Spectrometry

The compound is used as an ion-pairing agent with quaternary ammonium ions . It generally helps in ionization of carbohydrate fragments providing a volatile solvent for the mass spectrometric technique .

Ecological Solvents

Ionic liquids, including Dibutylammonium Acetate, have gained industrial and academic interest for their potential use as ecological solvents to replace traditional volatile solvents .

Physical and Chemical Properties

The compound is used in the study of physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water . The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties .

Mechanism of Action

Target of Action

Dibutylammonium Acetate, also known as dibutylazanium acetate, primarily targets carbohydrate fragments . It acts as an ion-pairing agent with quaternary ammonium ions .

Mode of Action

The compound interacts with its targets by aiding in the ionization of carbohydrate fragments . This interaction provides a volatile solvent for the mass spectrometric technique .

Biochemical Pathways

Dibutylammonium Acetate affects the pathways involved in the ionization of carbohydrate fragments . The downstream effects of this interaction include the provision of a volatile solvent for the mass spectrometric technique .

Result of Action

The primary molecular and cellular effect of Dibutylammonium Acetate’s action is the enhanced ionization of carbohydrate fragments . This enhancement provides a volatile solvent for the mass spectrometric technique, which can be beneficial in various analytical applications .

Action Environment

The action, efficacy, and stability of Dibutylammonium Acetate can be influenced by environmental factors. For instance, the compound has been used in aqueous binary solutions with different ionic liquids . Changes in the alkyl chain and dilution in water can affect the density, speed of sound, and conductivity of the solutions .

Safety and Hazards

properties

IUPAC Name |

dibutylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFIKAWTCOXAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

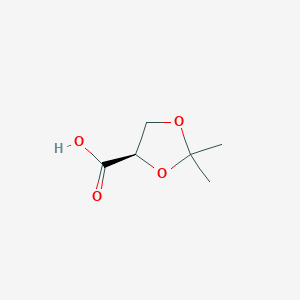

CCCC[NH2+]CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutylammonium Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of dibutylammonium acetate in analyzing food additives?

A: Dibutylammonium acetate [] acts as a component of the mobile phase in high-performance liquid chromatography (HPLC) analysis. In a study examining sweetener detection in food, researchers utilized a mobile phase consisting of 5 mmol/L dibutylammonium acetate and an acetonitrile-water mixture (8:2 ratio) []. This combination facilitated the separation of nine different sweeteners, including acesulfame potassium, sucralose, and saccharin, on a ZORBAX Eclipse XDB-C18 column []. The selection of an appropriate mobile phase, containing compounds like dibutylammonium acetate, is crucial for achieving optimal separation and detection sensitivity in HPLC analysis.

Q2: Are there alternative applications for dibutylammonium acetate beyond food analysis?

A: While the provided research focuses on food analysis [], dibutylammonium acetate has potential applications in other research areas. For example, its properties as an ionic liquid make it interesting for studying binary mixtures with water []. Further research is needed to explore and characterize its behavior in various chemical and biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)